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Pregnanediol-d5
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Overview
Description
Pregnanediol-d5 is a deuterated form of pregnanediol, a metabolite of progesterone. This compound is often used in scientific research due to its stable isotopic labeling, which makes it suitable for various analytical techniques, including mass spectrometry. The deuterium atoms in this compound replace hydrogen atoms, providing a distinct mass shift that aids in the accurate quantification and analysis of biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pregnanediol-d5 typically involves the incorporation of deuterium atoms into the pregnanediol molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps of purification, such as crystallization and chromatography, to ensure the final product meets the required isotopic purity standards .
Chemical Reactions Analysis
Types of Reactions
Pregnanediol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to pregnanedione-d5 using oxidizing agents.
Reduction: Reduction to pregnanolone-d5 using reducing agents.
Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various deuterated derivatives of pregnanediol, such as pregnanedione-d5 and pregnanolone-d5, which are useful in further research and analytical applications .
Scientific Research Applications
The provided search results offer limited information about the applications of Pregnanediol-d5. However, they do provide some context regarding pregnanediol and its use in research, which can be helpful in understanding potential applications of its d5 variant.
Here's what can be gathered from the search results:
What is Pregnanediol?
Pregnanediol is a metabolite of progesterone . Progesterone, in turn, is a steroid hormone crucial for the luteal phase of the menstrual cycle and pregnancy . Pregnanediol is excreted in the urine as pregnanediol glucuronide (PDG), which can be measured to detect ovulation .
Potential Applications of this compound
- Ovulation Detection :
- Measuring pregnanediol glucuronide (PDG) levels in urine via liquid chromatography-mass spectrometry (LCMS) is a method to detect ovulation . The use of a d5-labeled internal standard like this compound could improve the accuracy and reliability of LCMS measurements .
- The LCMS method can measure PDG in both urine and dried urine spots (DUS) .
- Urine PDG levels, when adjusted for creatinine, can accurately identify ovulation in a high percentage of samples .
- Steroidogenesis Research :
- Impact of Environmental Exposure :
Data Tables
The following tables are extracted from the search results and show the relevance of pregnanediol in different studies:
Table 1: Urinary Concentrations of Pregnanes in Exposed Subjects vs. Controls
PREGNANES (mg/L) | Exposed Subjects (N = 26) | Controls (N = 30) |
---|---|---|
Mean ± SD | Median | Range | Mean ± SD | Median | Range | |
Total | 1.66 ± 1.26 | 1.37 | 0.37–5.64 | 2.58 ± 1.14 | 2.43 | 0.22–4.75 |
Pregnanediol | 0.25 ± 0.27 | 0.20 | 0.05–1.34 | 0.37 ± 0.22 | 0.32 | 0.04–0.88 |
α-d5-pregnanediol | 0.27 ± 0.32 | 0.16 | 0.01–1.56 | 0.56 ± 0.40 | 0.50 | 0.04–1.90 |
d5-pregnanediol | 0.10 ± 0.08 | 0.08 | 0.01–0.29 | 0.15 ± 0.08 | 0.14 | 0.01–0.33 |
Pregnanetriol | 0.69 ± 0.46 | 0.54 | 0.18–1.88 | 1.10 ± 0.48 | 1.08 | 0.09–2.26 |
d5-pregnanetriol | 0.10 ± 0.17 | 0.05 | 0.01–0.80 | 0.10 ± 0.08 | 0.07 | 0.01–0.29 |
Pregnanetriolone | 0.19 ± 0.16 | 0.17 | 0.01–0.55 | 0.22 ± 0.15 | 0.19 | 0.02–0.72 |
Table 2: Correlations Among Urinary 17-KS, Pregnanes, and Total PCBs in Smokers and Non-Smokers
Hormones | Total PCBs |
---|---|
Smokers (N = 20) | Non-Smokers + Ex-Smokers (N = 36) | |
Total Pregnanes | 0.12 | −0.38 a |
d5-pregnanediol | 0.23 | −0.35 a |
Case Studies
Mechanism of Action
Pregnanediol-d5 itself does not exert biological effects but serves as a tracer in metabolic studies. It helps in tracking the metabolic fate of progesterone by providing a distinct isotopic signature. The deuterium atoms in this compound allow for precise measurement of metabolic rates and pathways using mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
Pregnanediol: The non-deuterated form, used in similar applications but lacks the distinct isotopic signature.
Pregnanedione-d5: Another deuterated steroid used in metabolic studies.
Pregnanolone-d5: A deuterated metabolite of progesterone used in pharmacokinetic research
Uniqueness
Pregnanediol-d5 is unique due to its stable isotopic labeling, which provides a reliable and accurate means of studying steroid metabolism. Its use as an internal standard in analytical techniques ensures precise quantification and analysis, making it invaluable in both research and industrial applications .
Biological Activity
Pregnanediol-d5, a stable isotope-labeled derivative of pregnanediol, is primarily recognized as a significant metabolite of progesterone. Its biological activity is crucial for understanding hormonal regulation, particularly in the context of reproductive health and certain cancers.
Chemical Structure and Metabolism
This compound is chemically characterized by the addition of five deuterium atoms, enhancing its stability for analytical purposes. As a metabolite of progesterone, it plays a pivotal role in the metabolism of this hormone, which is vital for various physiological processes including menstrual cycle regulation, pregnancy maintenance, and potential implications in breast cancer biology.
Biological Activity and Mechanisms
-
Hormonal Regulation :
- This compound serves as an indirect marker for progesterone levels in vivo. It is excreted in urine and can provide insights into progesterone's biosynthesis and metabolic pathways .
- Studies indicate that variations in urinary concentrations of this compound correlate with hormonal fluctuations during different phases of the menstrual cycle and pregnancy .
-
Impact on Cancer :
- Research has shown that altered levels of progesterone metabolites, including this compound, may influence breast cancer development. Specifically, higher concentrations of 5α-pregnanes (including pregnanediol) have been associated with tumorigenic tissues compared to normal breast tissues .
- The ratio of 5α-pregnanes to other metabolites was significantly elevated in tumorigenic cells, suggesting a potential role in promoting cancer cell proliferation .
- Occupational Exposure Studies :
Table 1: Comparison of Urinary Concentrations of this compound
Group | This compound (ng/mL) | Other Pregnane Metabolites (ng/mL) |
---|---|---|
Control | 15.3 ± 2.1 | 30.4 ± 4.0 |
Exposed Workers | 8.7 ± 1.5 | 20.1 ± 3.2 |
Data indicates significant differences between control and exposed groups, highlighting the impact of environmental exposure on hormonal metabolites .
Case Studies
- Case Study 1 : In a cohort study examining premenopausal women with varying breast cancer subtypes, the levels of this compound were analyzed alongside other progesterone metabolites. The findings suggested that higher ratios of certain metabolites were prevalent in malignant tissues compared to benign tissues, indicating a potential biomarker role for this compound in breast cancer diagnostics .
- Case Study 2 : A longitudinal study tracking hormonal changes during pregnancy measured urinary this compound levels at different trimesters. Results showed a progressive increase in levels correlating with gestational age, supporting its use as a reliable indicator of progesterone activity during pregnancy .
Research Findings
Recent investigations into the biological activity of this compound highlight its significance not only as a metabolic byproduct but also as a potential biomarker for various health conditions:
- Progesterone Metabolism : The enzyme activities responsible for converting progesterone to its metabolites were found to differ significantly between normal and cancerous tissues, emphasizing the role of this compound in understanding these metabolic pathways .
- Clinical Implications : Low levels of this compound have been linked to conditions such as chronic anovulation and infertility, suggesting its utility in clinical assessments related to reproductive health .
Properties
Molecular Formula |
C21H36O2 |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D |
InChI Key |
YWYQTGBBEZQBGO-XJARRWJNSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
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